molecular formula C25H29N5O2S B11253869 2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B11253869
M. Wt: 463.6 g/mol
InChI Key: VCJHZJJPJVVSTQ-UHFFFAOYSA-N
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Description

2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective. The choice of reagents and reaction conditions is crucial to ensure the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. For instance, as an antagonist of the vanilloid receptor 1, the compound binds to the receptor and inhibits its activity, which can modulate pain perception and inflammation . As a modulator of the insulin-like growth factor 1 receptor, the compound can influence cell growth and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDINE is unique due to the combination of its biphenyl sulfonyl group, piperazine ring, and pyrrolidine ring, which confer distinct chemical properties and potential applications. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a valuable compound in scientific research.

Properties

Molecular Formula

C25H29N5O2S

Molecular Weight

463.6 g/mol

IUPAC Name

4-methyl-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C25H29N5O2S/c1-20-19-24(28-13-5-6-14-28)27-25(26-20)29-15-17-30(18-16-29)33(31,32)23-11-9-22(10-12-23)21-7-3-2-4-8-21/h2-4,7-12,19H,5-6,13-18H2,1H3

InChI Key

VCJHZJJPJVVSTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCC5

Origin of Product

United States

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